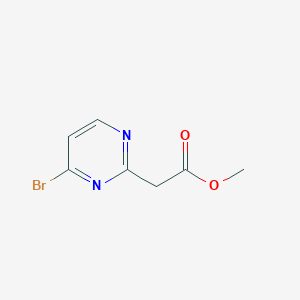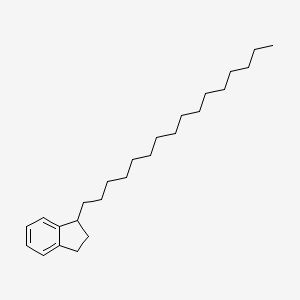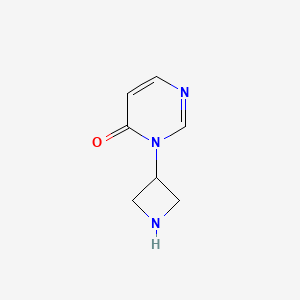
1-((4-Bromophenyl)sulfonyl)-4-methoxypiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Bromophenyl)sulfonyl)-4-methoxypiperidine is a chemical compound characterized by the presence of a bromophenyl group, a sulfonyl group, and a methoxypiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromophenyl)sulfonyl)-4-methoxypiperidine typically involves the reaction of 4-bromophenylsulfonyl chloride with 4-methoxypiperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Bromophenyl)sulfonyl)-4-methoxypiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and catalysts like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran (THF).
Major Products Formed:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of sulfides.
Scientific Research Applications
1-((4-Bromophenyl)sulfonyl)-4-methoxypiperidine has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-4-methoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
4-Bromophenyl methyl sulfone: Shares the bromophenyl and sulfonyl groups but lacks the piperidine moiety.
N-(4-Bromophenyl)-2-chloroacetamide: Contains the bromophenyl group but has a different functional group arrangement.
Uniqueness: 1-((4-Bromophenyl)sulfonyl)-4-methoxypiperidine is unique due to the presence of the methoxypiperidine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other bromophenyl sulfonyl compounds and contributes to its specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C12H16BrNO3S |
|---|---|
Molecular Weight |
334.23 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-methoxypiperidine |
InChI |
InChI=1S/C12H16BrNO3S/c1-17-11-6-8-14(9-7-11)18(15,16)12-4-2-10(13)3-5-12/h2-5,11H,6-9H2,1H3 |
InChI Key |
KDZXGIAEBRRWQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Amino(phenyl)methyl]-2-methylaniline](/img/structure/B13942738.png)



![Tert-butyl 3-[4-({[3-(methoxycarbonyl)-2-nitrophenyl]methylene}amino)phenyl]piperidine-1-carboxylate](/img/structure/B13942757.png)


![Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate](/img/structure/B13942779.png)

![2-Methylimidazo[5,1-b]thiazole](/img/structure/B13942786.png)
![3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B13942787.png)

![4-Chloro-2-(5-{2-chloro-5-trifluoromethyl-phenyl}-[1,3,4]oxadiazol-2-yl)phenol](/img/structure/B13942805.png)
